Benzoic acid;[fluoro(dimethyl)silyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[fluoro(dimethyl)silyl]methanol is a compound that combines the properties of benzoic acid and a silyl ether Benzoic acid is a simple aromatic carboxylic acid, while [fluoro(dimethyl)silyl]methanol is a silyl ether with a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[fluoro(dimethyl)silyl]methanol typically involves the protection of the hydroxyl group of methanol with a silyl group. This can be achieved by reacting methanol with a silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The resulting silyl ether can then be further reacted with benzoic acid derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;[fluoro(dimethyl)silyl]methanol can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzoate derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted silyl ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[fluoro(dimethyl)silyl]methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid;[fluoro(dimethyl)silyl]methanol involves its interaction with various molecular targets. The benzoic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity. The silyl ether group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
[Fluoro(dimethyl)silyl]methanol: A silyl ether used in organic synthesis for protecting hydroxyl groups.
Uniqueness
Benzoic acid;[fluoro(dimethyl)silyl]methanol combines the properties of both benzoic acid and silyl ethers, making it a versatile compound in organic synthesis. Its unique structure allows for selective reactions and modifications, which are not possible with the individual components alone.
Eigenschaften
CAS-Nummer |
54599-94-9 |
---|---|
Molekularformel |
C10H15FO3Si |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
benzoic acid;[fluoro(dimethyl)silyl]methanol |
InChI |
InChI=1S/C7H6O2.C3H9FOSi/c8-7(9)6-4-2-1-3-5-6;1-6(2,4)3-5/h1-5H,(H,8,9);5H,3H2,1-2H3 |
InChI-Schlüssel |
DGGPWSHSQZVPBF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CO)F.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.